(2S,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Adenosine receptor pharmacology radioligand binding A1 receptor agonists

Adenosine (CAS 3228-71-5), systematically named (2S,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, is a purine ribonucleoside composed of adenine linked to D-ribofuranose via a β-N9-glycosidic bond. It is the endogenous agonist at all four human G protein-coupled adenosine receptor subtypes (A1, A2A, A2B, and A3) and serves as the metabolic precursor of adenosine 5'-triphosphate (ATP), cyclic AMP, and S-adenosylhomocysteine.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 3228-71-5
Cat. No. B6592991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
CAS3228-71-5
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10+/m1/s1
InChIKeyOIRDTQYFTABQOQ-KMPDEGCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>40.1 [ug/mL] (The mean of the results at pH 7.4)

Adenosine (CAS 3228-71-5): Essential Reference Nucleoside for Receptor Pharmacology, Transport Studies, and Pharmacopoeial Standardization


Adenosine (CAS 3228-71-5), systematically named (2S,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, is a purine ribonucleoside composed of adenine linked to D-ribofuranose via a β-N9-glycosidic bond [1]. It is the endogenous agonist at all four human G protein-coupled adenosine receptor subtypes (A1, A2A, A2B, and A3) and serves as the metabolic precursor of adenosine 5'-triphosphate (ATP), cyclic AMP, and S-adenosylhomocysteine [2]. As a USP/Ph. Eur. monographed reference standard, adenosine is supplied with defined purity specifications (≥99.0%), specific optical rotation (−68.0° to −72.0°), and melting range (233–238 °C) that establish verifiable identity and quality benchmarks for regulated pharmaceutical and analytical workflows [3].

Why Inosine, Guanosine, or 2'-Deoxyadenosine Cannot Substitute for Adenosine (CAS 3228-71-5) in Quantitative Pharmacological or Analytical Applications


Superficial structural similarity among purine nucleosides masks profound functional divergence that precludes generic interchange. Adenosine activates the human adenosine A1 receptor with a Ki of approximately 55 nM, whereas the closely related catabolite inosine exhibits Ki values >100 µM at the human A1 and >300 µM at the A2A, A2B, and A3 subtypes, making inosine at least 1,800-fold weaker at the A1 receptor alone [1][2]. At the nucleoside transporter level, adenosine displaces the high-affinity ENT probe [3H]NBI with a Ki of 3.0 µM, which is 53-fold more potent than inosine (Ki 160 µM) and over 150-fold more potent than guanosine (Ki 460 µM) [3]. Furthermore, pharmacopoeial monographs explicitly define and limit inosine, guanosine, and uridine as specified impurities in adenosine drug substance—not as interchangeable alternatives [4]. These quantitative disparities in receptor affinity, transporter recognition, and regulatory identity mean that substituting another nucleoside for adenosine in a calibrated assay, reference standard, or receptor screening panel will produce non-comparable data.

Quantitative Differentiation of Adenosine (CAS 3228-71-5) from Closest Purine Nucleoside Analogs: A Comparator-Based Evidence Guide


Adenosine Displays 1,800-Fold Higher Affinity than Inosine at the Human Adenosine A1 Receptor

In a direct head-to-head comparison across all four human adenosine receptor subtypes, adenosine demonstrates high-affinity binding while inosine shows negligible direct receptor interaction. Adenosine binds the human A1 receptor with a Ki of 55 nM (IC50 94 nM), whereas inosine binds the same receptor with a Ki of approximately 100 µM—a ≥1,800-fold difference in affinity [1][2]. For the A2A receptor, adenosine Ki is 13.3 nM (IC50 24 nM) versus inosine Ki >300 µM (>22,500-fold difference) [1][2]. Critically, the functional effects of inosine on synaptic transmission are abrogated by adenosine deaminase and by equilibrative nucleoside transporter (ENT) inhibitors, demonstrating that inosine acts indirectly by displacing endogenous adenosine rather than as a direct receptor agonist [2].

Adenosine receptor pharmacology radioligand binding A1 receptor agonists

Adenosine Is the Preferred Substrate of Equilibrative Nucleoside Transporters (ENTs): 53-Fold Higher Affinity than Inosine and 153-Fold Higher than Guanosine

At the equilibrative nucleoside transporter (ENT) labeled by [3H]nitrobenzylthioinosine ([3H]NBI) in rat brain membranes, adenosine displaces the probe with a Ki of 3.0 µM, which is 53-fold lower (i.e., higher affinity) than inosine (Ki 160 µM) and 153-fold lower than guanosine (Ki 460 µM) [1]. The rank order of displacement potency is adenosine > inosine > thymidine > uridine > guanosine > cytidine, demonstrating that the transporter is pharmacologically selective for adenosine as its preferred endogenous substrate [1]. 2'-Deoxyadenosine, the deoxyribose analog, displaces with a Ki of 22 µM, which is 7.3-fold weaker than adenosine [1]. The nucleobase adenine is essentially inactive (Ki 3,640 µM, >1,200-fold weaker) [1].

Nucleoside transporter ENT substrate specificity CNS adenosine transport

Adenosine Occupies a Distinct Aqueous Solubility Regime Among Purine Nucleosides: 10.5-Fold Lower than Inosine, 10.5-Fold Higher than Guanosine at 25 °C

At 25 °C, adenosine exhibits an equilibrium aqueous solubility of 19.2 mM, which is markedly distinct from its closest purine nucleoside analogs: inosine is 4.1-fold more soluble at 78.4 mM, while guanosine is 10.5-fold less soluble at 1.82 mM [1]. This places adenosine in a narrow intermediate solubility window that differentiates it functionally from both the highly soluble inosine and the sparingly soluble guanosine. At elevated temperature (50 °C), adenosine solubility rises to 58.8 mM, a 3.1-fold increase [1]. In practical formulation terms, this corresponds to approximately 5.1 g/L (19.2 mM × 267.24 g/mol) at 25 °C, consistent with the pharmacopoeial specification for adenosine injection, USP (3 mg/mL) [2].

Nucleoside solubility formulation development aqueous solubility comparison

USP Pharmacopoeial Monograph Defines Adenosine Purity by Quantitatively Limiting Inosine, Guanosine, and Uridine as Specified Impurities

The USP monograph for adenosine drug substance establishes an HPLC-based chromatographic purity test that explicitly names and limits related purine nucleosides: not more than 0.1% each of guanosine, inosine, and uridine; not more than 0.2% of adenine; and not more than 0.5% total impurities [1]. The method uses an ion-pair reversed-phase system with a system suitability requirement of resolution (R) ≥9.0 between adenosine and inosine peaks [1]. This directly codifies the identities of inosine, guanosine, uridine, and adenine as specified impurities and degradation products—not as functionally equivalent substances. The Ph. Eur. monograph similarly limits related substances to ≤1% by TLC, with a proposed transition to more sensitive and selective HPLC methodology [2]. The melting range (233–238 °C) and specific rotation (−68.0° to −72.0°) provide orthogonal identity verification that inosine (melting point ~218 °C; [α]D −49.2°) and guanosine (melting point ~239 °C with decomposition; [α]D −62°) do not meet [1].

Pharmacopoeial standard impurity profiling quality control

Adenosine Deaminase Discriminates Adenosine from 2'-Deoxyadenosine: 3.6-Fold Difference in Km Underlies Distinct Metabolic Clearance Rates

Partially purified human erythrocytic adenosine deaminase (ADA; EC 3.5.4.4) exhibits a Km of 25 µM for adenosine, compared with a Km of 7 µM for 2'-deoxyadenosine—a 3.6-fold higher affinity for the deoxyribose analog [1]. Despite the higher affinity for 2'-deoxyadenosine, the Vmax for adenosine is set as the 100% reference, reflecting its status as the canonical physiological substrate [1]. Inosine acts as a competitive inhibitor of ADA with a Ki of 73–116 µM (depending on the tissue source), further confirming that adenosine is the primary substrate against which ADA kinetics are calibrated [2]. This kinetic discrimination means that adenosine is deaminated at rates distinct from its 2'-deoxy and inosine counterparts, which has direct implications for in vivo half-life and in vitro experimental design when ADA inhibitors are employed.

Adenosine deaminase enzyme kinetics metabolic stability

Specific Optical Rotation Provides Orthogonal Identity Discrimination: Adenosine [α]D −68° to −72° Versus Guanosine −62° and Inosine −49°

The USP monograph for adenosine specifies a specific optical rotation of −68.0° to −72.0° (c = 2, 5% NaOH) as part of the identity testing suite [1]. This chiroptical parameter is orthogonal to chromatographic retention and melting point, providing an independent stereochemical identity check. Inosine and guanosine possess measurably distinct specific rotations: inosine [α]D ≈ −49.2° (c = 1, H2O) and guanosine [α]D ≈ −62°, meaning neither falls within the adenosine USP specification window . Commercial adenosine is routinely supplied with verified optical rotation (e.g., −70°, c = 2 in 5% NaOH) . This parameter serves as a rapid, non-destructive identity confirmation that chromatographic methods alone cannot provide when co-elution with structurally similar impurities is a risk.

Chiroptical identity specific rotation nucleoside quality control

High-Value Application Scenarios Where Adenosine (CAS 3228-71-5) Is Irreplaceable by Inosine, Guanosine, or 2'-Deoxyadenosine


Adenosine Receptor Subtype Profiling and Selective Agonist/Antagonist Screening

When screening compound libraries for adenosine receptor subtype selectivity, adenosine serves as the universal reference full agonist across all four human subtypes (A1, A2A, A2B, A3) with well-characterized Ki values (A1: 55 nM; A2A: 13.3 nM; A2B: 400 nM; A3: 1,050 nM) [Section 3, Evidence Item 1]. Inosine cannot substitute in this role because it lacks direct agonist activity at human A2A, A2B, and A3 receptors (Ki >300 µM) and produces A1 effects only indirectly via ENT-mediated adenosine release [Section 3, Evidence Item 1]. Using adenosine as the calibrator ensures that potency and efficacy comparisons across receptor subtypes are referenced to the endogenous ligand, enabling accurate determination of agonist/antagonist selectivity ratios. This application is supported by the fact that adenosine is the endogenous agonist at all four human adenosine receptors, as demonstrated in CHO cells stably transfected with each subtype, where adenosine activates A1 (EC50 0.31 µM), A2A (EC50 0.7 µM), A2B (EC50 24 µM), and A3 (EC50 0.29 µM) receptors [1].

Pharmaceutical Reference Standard for Compendial Quality Control of Adenosine Drug Substance and Injection

The USP and Ph. Eur. monographs for adenosine mandate the use of a certified adenosine reference standard for assay, impurity profiling, and system suitability testing. The USP chromatographic purity test requires resolution of ≥9.0 between adenosine and inosine, with specified impurity limits of ≤0.1% each for guanosine, inosine, and uridine [Section 3, Evidence Item 4]. Only adenosine meeting the compendial assay specification (99.0–101.0% on dried basis) with verified melting range (233–238 °C) and specific rotation (−68.0° to −72.0°) can serve as the reference standard in this regulatory context. Neither inosine, guanosine, nor any other purine nucleoside meets the combined identity, purity, and impurity specifications required for adenosine monograph compliance [Section 3, Evidence Item 4]. This scenario is critical for pharmaceutical manufacturers performing batch release testing, stability studies, or method validation for adenosine injection, USP [2].

Equilibrative Nucleoside Transporter (ENT) Pharmacology and CNS Adenosine Tone Studies

Adenosine is the preferred endogenous substrate of the equilibrative nucleoside transporter labeled by [3H]NBI, with a Ki of 3.0 µM that is 53-fold lower than inosine (160 µM) and 153-fold lower than guanosine (460 µM) [Section 3, Evidence Item 2]. In studies of ENT-mediated control of extracellular adenosine tone—particularly in CNS tissues where adenosine acts as a neuromodulator—substituting inosine or guanosine for adenosine would misrepresent transporter affinity by 1.5–2 orders of magnitude. This has direct consequences for interpreting the mechanism of action of ENT inhibitors such as dipyridamole and NBTI, which are used clinically and experimentally. The Geiger et al. study established that [3H]NBI does not label adenosine receptors but rather a transporter site that specifically recognizes adenosine as its preferred endogenous substrate, making adenosine the obligatory probe for ENT pharmacology [3].

Enzymatic Synthesis and Metabolic Pathway Studies Involving Adenosine Deaminase and Purine Nucleoside Phosphorylase

Adenosine occupies a unique kinetic position at the intersection of ADA and purine nucleoside phosphorylase (PNP) pathways. Human erythrocytic ADA deaminates adenosine with a Km of 25 µM, while 2'-deoxyadenosine is processed with a 3.6-fold higher affinity (Km 7 µM) [Section 3, Evidence Item 5]. This means that in coupled enzyme assays studying the sequential ADA/PNP pathway, the substrate identity governs both turnover rate and product profile: adenosine → inosine → hypoxanthine, whereas 2'-deoxyadenosine → 2'-deoxyinosine → hypoxanthine. For studies of ADA deficiency (severe combined immunodeficiency), inhibition of ADA by pentostatin, or the development of ADA-resistant adenosine analogs, the native adenosine substrate is the required comparator. The differential aqueous solubility (adenosine 19.2 mM vs. inosine 78.4 mM at 25 °C) also affects the achievable substrate concentration range in these enzymatic assays [Section 3, Evidence Item 3].

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